2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Overview
Description
2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of furan, triazole, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol . This intermediate can then be reacted with various substituted amines and formaldehyde in ethanol to form Mannich bases . The final step involves the reaction of the Mannich base with 1,2,3,4-tetrahydroquinoline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrotriazole derivatives, and various substituted sulfanyl derivatives.
Scientific Research Applications
2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Shares the furan and oxadiazole moieties but lacks the triazole and tetrahydroquinoline groups.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains the furan and triazole moieties but lacks the phenyl and tetrahydroquinoline groups.
Uniqueness
2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its combination of furan, triazole, and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-21(26-14-6-9-17-8-4-5-12-19(17)26)16-30-23-25-24-22(20-13-7-15-29-20)27(23)18-10-2-1-3-11-18/h1-5,7-8,10-13,15H,6,9,14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKGYAAZVAJNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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